(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one (5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13290745
InChI: InChI=1S/C12H11NO3S2/c1-2-16-8-5-3-4-7(10(8)14)6-9-11(15)13-12(17)18-9/h3-6,14H,2H2,1H3,(H,13,15,17)/b9-6-
SMILES: CCOC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2
Molecular Formula: C12H11NO3S2
Molecular Weight: 281.4 g/mol

(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

CAS No.:

Cat. No.: VC13290745

Molecular Formula: C12H11NO3S2

Molecular Weight: 281.4 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one -

Specification

Molecular Formula C12H11NO3S2
Molecular Weight 281.4 g/mol
IUPAC Name (5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C12H11NO3S2/c1-2-16-8-5-3-4-7(10(8)14)6-9-11(15)13-12(17)18-9/h3-6,14H,2H2,1H3,(H,13,15,17)/b9-6-
Standard InChI Key RUURNKWQIUZWFU-TWGQIWQCSA-N
Isomeric SMILES CCOC1=CC=CC(=C1O)/C=C\2/C(=O)NC(=S)S2
SMILES CCOC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2
Canonical SMILES CCOC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises:

  • Thiazole ring: A five-membered ring with nitrogen and sulfur atoms at positions 1 and 3.

  • Benzylidene substituent: A 3-ethoxy-2-hydroxybenzaldehyde-derived group at position 5, adopting a (Z)-configuration around the exocyclic double bond.

  • Sulfanyl group: A thiol (-SH) substituent at position 2, contributing to redox activity .

Table 1: Key Structural Features

FeatureDescription
IUPAC Name(5Z)-5-[(3-Ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Molecular FormulaC12H11NO3S2\text{C}_{12}\text{H}_{11}\text{NO}_{3}\text{S}_{2}
Molecular Weight281.4 g/mol
CAS Registry6322-57-2, 1287651-83-5
SMILESCCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)S2)O

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1662 cm1^{-1} (C=O stretch), 1546 cm1^{-1} (C=S stretch), and 3190 cm1^{-1} (O-H stretch) .

  • 1^1H NMR: Signals include δ 1.31 ppm (CH3_3 of ethoxy), δ 7.54–8.25 ppm (aromatic protons), and δ 12.58 ppm (exchangeable NH) .

  • Single-Crystal XRD: Confirms planar geometry with dihedral angles of 52.03° between thiazole and benzylidene moieties .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a three-step protocol:

  • Condensation: 3-Ethoxy-2-hydroxybenzaldehyde reacts with thiourea in tetrahydrofuran (THF) to form a thiosemicarbazone intermediate .

  • Cyclization: The intermediate undergoes acid-catalyzed cyclization to yield the thiazolidinone core .

  • Oxidation: Treatment with K2_2CO3_3 in dimethylformamide (DMF) introduces the sulfanyl group .

Table 2: Optimization of Synthesis Conditions

StepReagents/ConditionsYield (%)
CondensationTHF, 24 h, RT95
CyclizationHCl, reflux, 2 h88
OxidationK2_2CO3_3, DMF, 24 h, RT75

Reactivity

  • Nucleophilic Substitution: The sulfanyl group participates in alkylation reactions with methyl iodide or benzyl bromide .

  • Tautomerism: Exists in thione-thiol tautomeric equilibrium, influencing biological activity .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) by disrupting cell membrane integrity, as evidenced by propidium iodide uptake assays .

Table 3: Comparative Bioactivity Data

AssayResult (Compound)Result (Standard)
α-Glucosidase IC50_{50}5.22 ± 0.14 µM873 ± 1.2 µM
Antimicrobial MIC8–16 µg/mL32–64 µg/mL

Applications in Medicinal Chemistry

Drug Design

The compound serves as a lead structure for:

  • Antimicrobial Agents: Hybrid derivatives with fluoroquinolones show enhanced activity against methicillin-resistant S. aureus (MRSA) .

  • Antidiabetic Therapeutics: Structural analogs inhibit dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes .

Computational Studies

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 5.2 eV, indicative of redox stability. Molecular dynamics simulations confirm stable binding to α-glucosidase over 100 ns .

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